![molecular formula C14H20ClIN2O B14665816 1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide CAS No. 42332-12-7](/img/structure/B14665816.png)
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a piperidine ring, a chloroaniline moiety, and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide typically involves the reaction of 2-chloroaniline with a suitable piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are incorporated to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloroaniline moiety.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of its structure.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide can be compared with other similar compounds, such as:
- 1-[2-[[(2-chloroanilino)-oxomethyl]amino]-2-methyl-1-oxopropyl]-4-piperidinecarboxylic acid ethyl ester
- 1-(2-(3-CHLOROANILINO)-2-OXOETHYL)-3-METHYL-3H-BENZIMIDAZOL-1-IUM IODIDE
These compounds share structural similarities but differ in their specific functional groups and properties
Eigenschaften
CAS-Nummer |
42332-12-7 |
|---|---|
Molekularformel |
C14H20ClIN2O |
Molekulargewicht |
394.68 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide |
InChI |
InChI=1S/C14H19ClN2O.HI/c1-17(9-5-2-6-10-17)11-14(18)16-13-8-4-3-7-12(13)15;/h3-4,7-8H,2,5-6,9-11H2,1H3;1H |
InChI-Schlüssel |
BUYJMRDJQWURBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


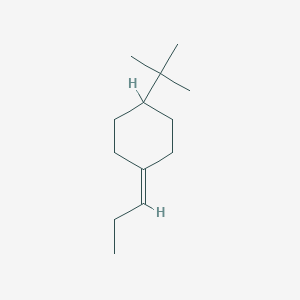
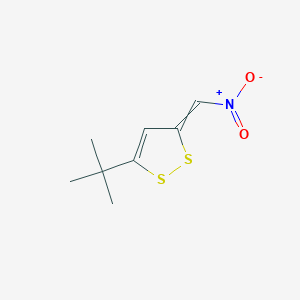

![1,3-Dioxolo[4,5-g]isoquinoline-5-carbonitrile, 6-benzoyl-5,6-dihydro-](/img/structure/B14665777.png)
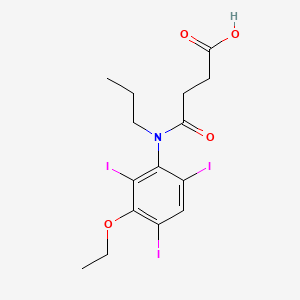
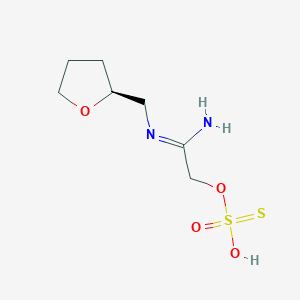
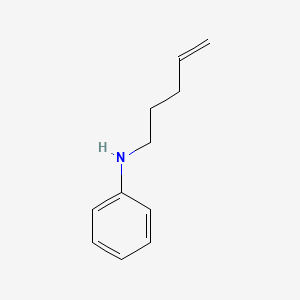
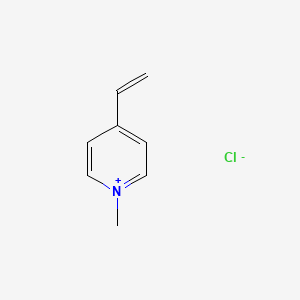

![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
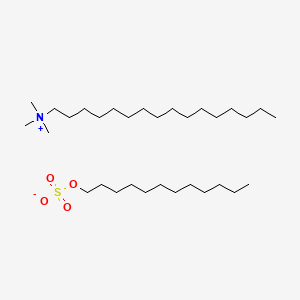
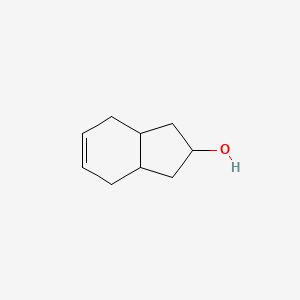
![N,N-Dimethyl-4-[(pyren-1-YL)methyl]aniline](/img/structure/B14665819.png)
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
